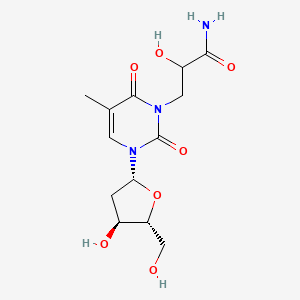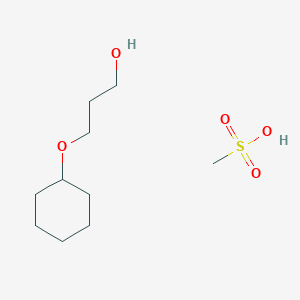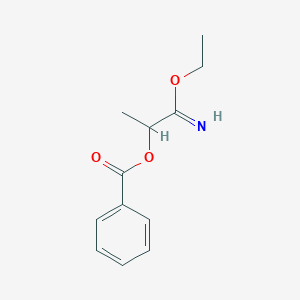
2,4,6-Triethylbenzene-1-tellurinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Triethylbenzene-1-tellurinic acid is an organotellurium compound characterized by the presence of tellurium in its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Triethylbenzene-1-tellurinic acid typically involves the reaction of triethylbenzene with tellurium tetrachloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is followed by hydrolysis to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 2,4,6-Triethylbenzene-1-tellurinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide derivatives.
Reduction: It can be reduced to form tellurium-containing anions.
Substitution: The tellurium atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Tellurium dioxide derivatives.
Reduction: Tellurium-containing anions.
Substitution: Various substituted tellurium compounds.
Aplicaciones Científicas De Investigación
2,4,6-Triethylbenzene-1-tellurinic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organotellurium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2,4,6-Triethylbenzene-1-tellurinic acid involves its interaction with molecular targets such as enzymes and cellular receptors. The tellurium atom plays a crucial role in these interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include oxidative stress modulation and inhibition of specific enzymatic activities.
Comparación Con Compuestos Similares
- 2,4,6-Trimethylbenzene-1-tellurinic acid
- 2,4,6-Tribromobenzene-1-tellurinic acid
- 2,4,6-Trichlorobenzene-1-tellurinic acid
Comparison: 2,4,6-Triethylbenzene-1-tellurinic acid is unique due to the presence of ethyl groups, which influence its chemical properties and reactivity
Propiedades
Número CAS |
828300-75-0 |
|---|---|
Fórmula molecular |
C12H18O2Te |
Peso molecular |
321.9 g/mol |
Nombre IUPAC |
2,4,6-triethylbenzenetellurinic acid |
InChI |
InChI=1S/C12H18O2Te/c1-4-9-7-10(5-2)12(15(13)14)11(6-3)8-9/h7-8H,4-6H2,1-3H3,(H,13,14) |
Clave InChI |
NJBNDUWOARIDIU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C(=C1)CC)[Te](=O)O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Amino-1-[(4-fluorophenyl)methyl]piperidine-4-carbonitrile](/img/structure/B14211445.png)

![1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)tellanyl]trisilane](/img/structure/B14211460.png)

![1H-Indole, 5-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14211488.png)

![3-(Prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]thiophen-2(5H)-one](/img/structure/B14211498.png)
![1-[2-Methyl-6-[(4-methylphenyl)carbamoylamino]phenyl]-3-(4-methylphenyl)urea](/img/structure/B14211508.png)



![7-Oxo-7-{2-[(undec-10-enoyl)amino]ethoxy}heptanoate](/img/structure/B14211527.png)

